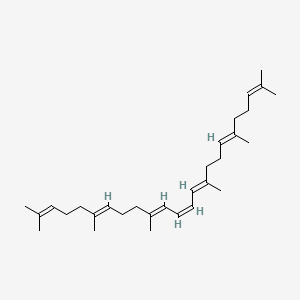

15-cis-4,4'-Diapophytoene

描述

Contextualization within the Broader Carotenoid Biosynthetic Landscape

Carotenoids are a diverse class of isoprenoid pigments synthesized by all photosynthetic organisms and many non-photosynthetic bacteria and fungi. wiley.com They are generally known for their vibrant colors and crucial functions in photoprotection and as precursors to hormones. wiley.comd-nb.info The biosynthesis of these compounds follows distinct pathways, primarily distinguished by the length of their carbon backbone.

In contrast, a number of non-photosynthetic bacteria, including species like Staphylococcus aureus and Methylobacterium extorquens, utilize a C30 carotenoid pathway. sporegen.comevitachem.com This pathway produces diapocarotenoids, which are characterized by a C30 backbone. The foundational step in this pathway is the condensation of two C15 molecules of farnesyl diphosphate (B83284) (FPP), catalyzed by the enzyme 4,4'-diapophytoene synthase (CrtM). evitachem.comresearchgate.netdrugbank.com This reaction yields 15-cis-4,4'-diapophytoene, the first C30 intermediate in this specific biosynthetic route. researchgate.net Therefore, this compound is the C30 analogue to the C40 compound 15-cis-phytoene, marking the committed step for the synthesis of a unique class of carotenoids. researchgate.netresearchgate.net

Table 1: Comparison of C30 and C40 Carotenoid Biosynthesis Initiation

| Feature | C30 Diapocarotenoid Pathway | C40 Carotenoid Pathway |

|---|---|---|

| Precursor Molecule | Farnesyl Diphosphate (FPP) (C15) | Geranylgeranyl Pyrophosphate (GGPP) (C20) |

| Initial Enzyme | 4,4'-Diapophytoene Synthase (CrtM) | Phytoene (B131915) Synthase (PSY) |

| First Carotenoid Intermediate | This compound (C30) | 15-cis-Phytoene (C40) |

| Primary Organisms | Bacteria (e.g., Staphylococcus aureus) | Plants, Algae, Fungi |

Significance of this compound as a Foundational Diapocarotenoid Intermediate

The importance of this compound lies in its role as the essential, colorless precursor for the entire family of C30 diapocarotenoids. evitachem.com This molecule serves as the specific substrate for the enzyme 4,4'-diapophytoene desaturase, commonly known as CrtN. evitachem.comwikipedia.org CrtN is a flavin-dependent oxidoreductase that catalyzes a sequence of up to four successive desaturation (dehydrogenation) reactions. genome.jpcreative-enzymes.comqmul.ac.uk

The stepwise conversion process mediated by CrtN is as follows:

This compound is converted to all-trans-4,4'-diapophytofluene . wikipedia.orggenome.jp

all-trans-4,4'-diapophytofluene is desaturated to form all-trans-4,4'-diapo-zeta-carotene . wikipedia.orggenome.jp

all-trans-4,4'-diapo-zeta-carotene is then converted to all-trans-4,4'-diaponeurosporene . wikipedia.orggenome.jp

In some organisms, a final desaturation yields all-trans-4,4'-diapolycopene . wikipedia.orggenome.jp

This pathway is particularly significant in pathogenic bacteria like Staphylococcus aureus. In these organisms, the pathway typically proceeds to all-trans-4,4'-diaponeurosporene, which is the precursor to the golden carotenoid pigment staphyloxanthin. qmul.ac.ukrhea-db.orguniprot.org This pigment acts as an antioxidant, protecting the bacterium from oxidative stress and contributing to its virulence. drugbank.comuniprot.org The pathway has also been identified and studied in other bacteria, including Eubacterium limosum and Leuconostoc mesenteroides. nih.gov The conversion of the chemically stable but functionally limited this compound into a series of biologically active, colored carotenoids firmly establishes its role as a foundational intermediate in microbial biochemistry.

Table 2: Key Enzymes in the C30 Diapocarotenoid Pathway Starting from FPP

| Enzyme | Gene Name | Substrate(s) | Product(s) |

|---|---|---|---|

| 4,4'-Diapophytoene Synthase | CrtM | 2x Farnesyl Diphosphate | This compound, Diphosphate |

| 4,4'-Diapophytoene Desaturase | CrtN | this compound, FAD | all-trans-4,4'-diapophytofluene, all-trans-4,4'-diapo-zeta-carotene, all-trans-4,4'-diaponeurosporene, all-trans-4,4'-diapolycopene, FADH2 |

Structure

3D Structure

属性

分子式 |

C30H48 |

|---|---|

分子量 |

408.7 g/mol |

IUPAC 名称 |

(6E,10E,12Z,14E,18E)-2,6,10,15,19,23-hexamethyltetracosa-2,6,10,12,14,18,22-heptaene |

InChI |

InChI=1S/C30H48/c1-25(2)15-11-19-29(7)23-13-21-27(5)17-9-10-18-28(6)22-14-24-30(8)20-12-16-26(3)4/h9-10,15-18,23-24H,11-14,19-22H2,1-8H3/b10-9-,27-17+,28-18+,29-23+,30-24+ |

InChI 键 |

NXJJBCPAGHGVJC-LIKFLUFESA-N |

SMILES |

CC(=CCCC(=CCCC(=CC=CC=C(C)CCC=C(C)CCC=C(C)C)C)C)C |

手性 SMILES |

CC(=CCC/C(=C/CC/C(=C/C=C\C=C(\CC/C=C(/CCC=C(C)C)\C)/C)/C)/C)C |

规范 SMILES |

CC(=CCCC(=CCCC(=CC=CC=C(C)CCC=C(C)CCC=C(C)C)C)C)C |

产品来源 |

United States |

Natural Occurrence and Organismal Distribution of 15 Cis 4,4 Diapophytoene

Identification and Characterization in Prokaryotic Systems

The synthesis of 15-cis-4,4'-diapophytoene is initiated by the enzyme 4,4'-diapophytoene synthase (CrtM), which catalyzes the condensation of two farnesyl diphosphate (B83284) molecules. evitachem.comnih.gov Subsequently, the enzyme 4,4'-diapophytoene desaturase (CrtN) introduces double bonds into the structure. evitachem.com

Several bacterial species have been identified as producers of this compound. Notable examples include:

Staphylococcus aureus : This bacterium is well-known for producing staphyloxanthin, a golden pigment for which this compound is a precursor. uniprot.orgasm.org The CrtM and CrtN enzymes in S. aureus are responsible for the synthesis of this C30 carotenoid. rhea-db.orgqmul.ac.uk

Heliobacillus sp. : This genus, which includes anoxygenic photosynthetic bacteria, also utilizes the CrtM enzyme for the production of this compound. qmul.ac.ukgenome.jpqmul.ac.uk

Methylobacterium extorquens : This methylotrophic bacterium is known to produce C30 carotenoids, with this compound being a key intermediate in the pathway. evitachem.comnih.govresearchgate.net

Lactobacillus mesenteroides : Research has identified the genes responsible for the production of 4,4'-diaponeurosporene (B1234425) via this compound in this lactic acid bacterium. nih.govnih.gov

Planococcus spp. : Various species within this genus, such as Planococcus maritimus, have been shown to synthesize a range of C30 carotenoids, indicating the presence of the this compound biosynthetic pathway. sciepublish.comnih.govresearchgate.net

Table 1: Prokaryotic Organisms Producing this compound

| Bacterial Genus/Species | Key Enzymes Involved | Final Carotenoid Products |

|---|---|---|

| Staphylococcus aureus | CrtM, CrtN | Staphyloxanthin, 4,4'-Diaponeurosporene |

| Heliobacillus sp. | CrtM, CrtN | C30 Carotenoids |

| Methylobacterium extorquens | CrtM, CrtN | C30 Carotenoids |

| Lactobacillus mesenteroides | CrtM, CrtN | 4,4'-Diaponeurosporene |

The biosynthesis of C30 carotenoids, including the initial formation of this compound, is found in both photosynthetic and non-photosynthetic bacteria. smolecule.comsciepublish.com

In non-photosynthetic bacteria , such as Staphylococcus aureus and various Planococcus species, these carotenoids are not involved in light-harvesting for energy production. sciepublish.comuniprot.org Instead, they often play a role in protecting the organism from oxidative stress and may contribute to virulence. smolecule.comuniprot.org The vibrant pigments produced from this pathway also contribute to the coloration of bacterial colonies. smolecule.comasm.org

In photosynthetic bacteria , such as Heliobacillus species, carotenoids are essential components of the photosynthetic apparatus. smolecule.comnih.gov They function in light absorption and protect the organism from photodamage. smolecule.com While the fundamental biosynthetic pathway starting with this compound is conserved, the final carotenoid products may be further modified to suit their specific roles in the photosynthetic machinery. smolecule.com

The bacteria that produce this compound inhabit a wide array of environments.

Staphylococcus aureus is a common commensal and opportunistic pathogen found on the skin and in the upper respiratory tracts of mammals. uniprot.org

Methylobacterium species are frequently found in the phyllosphere (the surface of plant leaves), where they are exposed to high levels of UV radiation, suggesting a photoprotective role for the C30 carotenoids they produce. nih.govresearchgate.net

Planococcus maritimus has been isolated from industrially polluted intertidal sediment, indicating its adaptation to harsh environments where the protective properties of carotenoids could be advantageous. sciepublish.comresearchgate.net

Some producing bacteria, like Eubacterium limosum and Leuconostoc mesenteroides, have been identified in the human gut, although it is suggested that carotenoid biosynthesis may not occur under the strictly anaerobic conditions of the gut. nih.govnih.gov Uncultured bacterial symbionts within marine sponges, such as "Candidatus Entotheonella," also possess the genetic pathways for producing C30 carotenoids, suggesting a role in the complex chemical ecology of these host-microbe systems. pnas.org

Biosynthesis and Metabolic Pathways Involving 15 Cis 4,4 Diapophytoene

Precursor Substrate Utilization in Diapocarotenogenesis

The biosynthesis of 15-cis-4,4'-diapophytoene is initiated from the universal C5 isoprenoid building blocks, isopentenyl diphosphate (B83284) (IPP) and its isomer, dimethylallyl diphosphate (DMAPP). acs.orgechelon-inc.com These precursors are then assembled into the C15 compound, farnesyl diphosphate (FPP), which serves as the direct substrate for the formation of the C30 diapophytoene backbone.

Origin of Farnesyl Diphosphate (FPP) from Isoprenoid Pathways

Farnesyl diphosphate (FPP) is a crucial branch-point intermediate in the biosynthesis of a vast array of isoprenoid compounds, including sterols, sesquiterpenes, and carotenoids. frontierspartnerships.orgwikipedia.org The synthesis of FPP originates from two primary pathways for the formation of the basic five-carbon isoprenoid units, IPP and DMAPP: the mevalonate (B85504) (MVA) pathway and the methylerythritol phosphate (B84403) (MEP) pathway. smolecule.comnih.gov

Mevalonate (MVA) Pathway: This pathway is the primary route for isoprenoid precursor synthesis in eukaryotes, archaea, and some bacteria. wikipedia.orgnih.gov It begins with the condensation of three acetyl-CoA molecules to form 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA). nih.gov HMG-CoA is then reduced to mevalonate, which subsequently undergoes a series of phosphorylations and a decarboxylation to yield IPP. wikipedia.org IPP can then be isomerized to DMAPP. annualreviews.org

Methylerythritol Phosphate (MEP) Pathway: The MEP pathway, also known as the non-mevalonate pathway, is utilized by most bacteria, cyanobacteria, and in the plastids of plants and algae. nih.govwikipedia.orgfrontiersin.org This pathway starts with the condensation of pyruvate (B1213749) and glyceraldehyde 3-phosphate to form 1-deoxy-D-xylulose 5-phosphate (DXP). DXP is then converted through a series of enzymatic steps to produce both IPP and DMAPP. acs.org

Once IPP and DMAPP are formed by either pathway, farnesyl diphosphate synthase (FPPS) catalyzes the sequential head-to-tail condensation of two molecules of IPP with one molecule of DMAPP to produce the C15 molecule, FPP. frontierspartnerships.orgnih.govnih.gov

Enzymology of this compound Formation

The key enzyme responsible for the synthesis of this compound is 4,4'-diapophytoene synthase (CrtM). Its characterization and the study of its catalytic mechanism have been crucial in understanding the biosynthesis of C30 carotenoids.

Characterization of 4,4'-Diapophytoene Synthase (CrtM)

CrtM is a membrane-associated enzyme that belongs to the phytoene (B131915)/squalene (B77637) synthase family. liberumbio.comresearchgate.net It has been identified and characterized in various bacteria, most notably in Staphylococcus aureus, where it is involved in the biosynthesis of the virulence factor staphyloxanthin. uniprot.orgillinois.edu The crtM gene encodes a protein with a molecular weight of approximately 30 kDa. nih.gov Structural studies have revealed that CrtM shares similarities with squalene synthase (SQS) and phytoene synthase (CrtB). nih.govnih.gov While CrtM primarily utilizes FPP as a substrate to produce the C30 diapophytoene, some studies have shown it can exhibit promiscuity by utilizing geranylgeranyl diphosphate (GGPP) to a limited extent, forming C40 carotenoids. nih.govacs.org

Mechanistic Studies of CrtM Catalysis

The catalytic mechanism of CrtM involves a two-step process that mirrors the action of squalene synthase but with a key difference in the final product. researchgate.net The reaction is initiated by the binding of two FPP molecules to the active site of the enzyme. illinois.edu

Formation of Presqualene Diphosphate (PSPP): The first step involves the ionization of one FPP molecule to form an allylic carbocation. This carbocation then attacks the double bond of the second FPP molecule, leading to the formation of a stable cyclopropylcarbinyl cation intermediate, presqualene diphosphate (PSPP), with the release of one diphosphate molecule. acs.orgillinois.edu

Rearrangement and Product Formation: The PSPP intermediate undergoes a series of rearrangements. This involves the cleavage of the cyclopropane (B1198618) ring and the formation of a tertiary carbocation. Unlike squalene synthase, which utilizes NADPH to reduce the central double bond to form squalene, CrtM catalysis terminates with the elimination of a proton and the second diphosphate group to form the C30 carotenoid, 4,4'-diapophytoene, with a central conjugated double bond system. researchgate.netnih.gov

Stereochemical Specificity and Isomerization in Initial Synthesis

The initial product of the CrtM-catalyzed reaction is specifically the 15-cis isomer of 4,4'-diapophytoene. qmul.ac.uknih.gov This stereochemical outcome is a direct result of the specific folding of the substrate within the enzyme's active site and the controlled nature of the carbocation rearrangements and final proton elimination. The enzyme dictates the geometry of the newly formed central double bond. Subsequent enzymes in the biosynthetic pathway, such as diapophytoene desaturase (CrtN), can then act on this initial cis-isomer to introduce further desaturations, which may be accompanied by isomerization to the all-trans form. smolecule.comnih.gov

Subsequent Transformations of this compound

Following its synthesis from two molecules of farnesyl diphosphate (FPP) by the enzyme 4,4'-diapophytoene synthase (CrtM), this compound serves as the foundational C30 backbone for a variety of diapocarotenoids. sciepublish.comresearchgate.netuniprot.org This colorless precursor undergoes a series of enzymatic modifications, primarily desaturation and oxidation, to generate a diverse array of pigmented and functional C30 carotenoids found in non-photosynthetic bacteria. sciepublish.comnih.gov

The primary transformation of this compound is a sequential dehydrogenation process that introduces conjugated double bonds into its structure. nih.govpreprints.org This desaturation cascade is responsible for the formation of progressively more unsaturated, and typically colored, diapocarotenoids. The enzyme responsible, diapophytoene desaturase (CrtN), catalyzes a stepwise reaction. nih.govqmul.ac.uk

The established desaturation pathway is as follows:

This compound is first converted to all-trans-4,4'-Diapophytofluene . qmul.ac.uk

Diapophytofluene is then desaturated to form all-trans-4,4'-Diapo-zeta-carotene . nih.govqmul.ac.uk

A further desaturation step yields all-trans-4,4'-Diaponeurosporene , a yellow-colored carotenoid. nih.govqmul.ac.uk

In some bacteria, the pathway continues with a final desaturation to produce all-trans-4,4'-Diapolycopene . qmul.ac.ukresearchgate.netsmolecule.com

This entire four-step desaturation reaction can be catalyzed by a single enzyme, CrtN. nih.govqmul.ac.uk However, the final product can vary between organisms; for instance, in Staphylococcus aureus, the desaturation typically stops at diaponeurosporene (a three-step desaturation), while in other bacteria like Methylomonas, it can proceed to diapolycopene (a four-step desaturation). nih.govd-nb.infonih.gov

Diapophytoene desaturase, encoded by the crtN gene, is the key enzyme in the C30 carotenoid pathway, responsible for converting the colorless this compound into colored, conjugated carotenoids. nih.govresearchgate.net It is a flavoprotein that requires flavin adenine (B156593) dinucleotide (FAD) as a cofactor for its oxidoreductase activity. nih.govuniprot.org The enzyme introduces up to four successive double bonds into its substrate. nih.govqmul.ac.uk

Studies on the CrtN enzyme from Staphylococcus aureus have shown that it catalyzes a three-step desaturation sequence, with diapophytofluene and diapo-ζ-carotene as intermediates, culminating in the formation of diaponeurosporene. nih.gov The enzyme exhibits different affinities for its substrates, ensuring an efficient conversion process. nih.gov For example, the Km value for diapophytoene is 49 μM, which decreases to 10 μM for diapophytofluene, before increasing significantly to 245 μM for diapo-ζ-carotene in the final step to diaponeurosporene. nih.gov

Functionally, CrtN is a critical virulence factor in pathogens like S. aureus. uniprot.orgasm.org The carotenoid end-products, such as the golden pigment staphyloxanthin derived from diaponeurosporene, protect the bacterium from oxidative stress and host immune responses. uniprot.orgasm.org Consequently, CrtN has been identified as a promising target for developing anti-virulence drugs. asm.orgnih.gov

While CrtN is the primary desaturase, related enzymes with sequence homology, sometimes designated CrtNa, CrtNb, or CrtNc, have been identified in other bacteria like Planococcus, Bacillus, and Methylomonas. researchgate.netscispace.comnih.gov These enzymes can have varied functions, including desaturation (CrtNa) or subsequent oxidation reactions (CrtNb, CrtNc), highlighting the evolutionary diversification of this enzyme family. researchgate.netnih.govnih.gov

The C30 carotenoid pathway does not end with desaturation. Following the formation of diaponeurosporene or diapolycopene, a variety of "tailoring" enzymes can introduce further chemical modifications, leading to a broad spectrum of C30 carotenoids. nih.govnih.gov These modifications include oxidation, glycosylation, and acylation. nih.govnih.gov

In Staphylococcus aureus, the pathway to the signature pigment staphyloxanthin involves several enzymes that act on the diaponeurosporene core. asm.orgnih.gov

CrtP (or CruO) , a carotenoid oxidase, oxidizes the terminal methyl group of 4,4'-diaponeurosporene (B1234425). sciepublish.comnih.gov

AldH , an aldehyde dehydrogenase, further oxidizes the resulting aldehyde to a carboxylic acid, forming 4,4'-diaponeurosporenic acid. nih.govnih.gov

CrtQ , a glycosyltransferase, attaches a glucose molecule to the carboxylic acid group. nih.govnih.gov

CrtO , an acyltransferase, esterifies the glucose with a fatty acid to yield the final staphyloxanthin pigment. nih.govnih.gov

Similar diversification pathways exist in other bacteria. For instance, in Sporosarcina aquimarina, 4,4'-diapolycopene is oxidized to 4,4'-diapolycopene-4,4'-dioate and then further modified. researchgate.net In Methylobacterium extorquens, modifications include the actions of oxidases, dehydrogenases, glycosyltransferases, and acyltransferases to produce complex glycosylated C30 carotenoids. nih.gov These diverse structures likely confer specific functional advantages to the bacteria in their respective environments. mdpi.com

Genetic and Molecular Regulation of 15 Cis 4,4 Diapophytoene Synthesis

Identification and Organization of Biosynthetic Gene Clusters

The core enzymes responsible for the synthesis of 15-cis-4,4'-diapophytoene are encoded by the crtM and crtN genes, which are often found organized in biosynthetic gene clusters. This arrangement facilitates the coordinated expression of the pathway.

crtM Gene and its Homologs

The initial and committing step in the C30 carotenoid pathway is catalyzed by the enzyme 4,4'-diapophytoene synthase, which is encoded by the crtM gene. This enzyme facilitates the head-to-head condensation of two molecules of farnesyl diphosphate (B83284) (FPP) to form the colorless C30 carotenoid, this compound (also known as dehydrosqualene).

The crtM gene is a key determinant for the production of C30 carotenoids and has been extensively studied in Staphylococcus aureus, where it is integral to the biosynthesis of the golden pigment staphyloxanthin. Homologs of the crtM gene have been identified in a variety of other bacteria that produce C30 carotenoids. While these homologs share sequence and functional similarities with the S. aureus CrtM, there can be variations in their substrate specificity and efficiency. For instance, research has shown that some CrtM enzymes exhibit a low level of activity with the C20 substrate geranylgeranyl diphosphate (GGPP), the precursor for C40 carotenoids, highlighting a degree of enzymatic plasticity.

Below is an interactive data table summarizing key information about the crtM gene and some of its identified homologs.

| Gene | Organism | Accession Number | Function |

| crtM | Staphylococcus aureus (strain N315) | Q7A3E1 | Catalyzes the condensation of two farnesyl diphosphate (FPP) molecules to form this compound. |

| crtM | Staphylococcus aureus | A9JQL9 | Involved in the biosynthesis of staphyloxanthin by producing the initial C30 carotenoid backbone. |

| orf3 (crtM homolog) | Planococcus maritimus | LC620265 | Identified as a 4,4'-diapophytoene synthase through heterologous expression and sequence homology. nih.gov |

| crtM | Bacillus subtilis | (Used for heterologous expression) | Employed in engineered strains to produce C30 carotenoids. |

crtN Gene and its Homologs

Following the synthesis of this compound by CrtM, the enzyme 4,4'-diapophytoene desaturase, encoded by the crtN gene, introduces a series of double bonds into the C30 backbone. This desaturation process is what ultimately leads to the formation of colored carotenoids. The immediate product of CrtN action on this compound is 4,4'-diapophytofluene, which is then further desaturated.

The crtN gene from Staphylococcus aureus is well-characterized and is known to catalyze multiple desaturation steps. Homologs of crtN have been found in other C30 carotenoid-producing bacteria, and they can exhibit differences in the number of desaturation reactions they catalyze, leading to a diversity of final carotenoid products. For example, in some organisms, CrtN may perform three desaturation steps to produce 4,4'-diaponeurosporene (B1234425), while in others, it may carry out four steps to yield 4,4'-diapolycopene.

The following interactive data table provides details on the crtN gene and its homologs.

| Gene | Organism | Accession Number | Function |

| crtN | Staphylococcus aureus (strain N315) | Q7A3E2 | Catalyzes successive dehydrogenation reactions of 4,4'-diapophytoene to form 4,4'-diaponeurosporene. |

| orf1 (crtNa homolog) | Planococcus maritimus | LC620265 | Identified as a 4,4'-diapophytoene desaturase through functional analysis. nih.gov |

| orf4 (crtNb homolog) | Planococcus maritimus | LC620265 | A second desaturase homolog found in the same gene cluster, suggesting potential for varied desaturation patterns. nih.gov |

| crtN | Heliobacillus mobilis | (Referenced in literature) | Involved in the C30 carotenoid pathway of this photosynthetic bacterium. |

Co-occurrence and Gene Arrangements within Genomes

In many bacteria, the genes for carotenoid biosynthesis are clustered together in operons. This genomic organization allows for the coordinated regulation and transcription of all the genes required for a specific metabolic pathway. In Staphylococcus aureus, the crtM and crtN genes are part of the crtOPQMN operon, which is responsible for the entire staphyloxanthin biosynthesis pathway. nih.gov

This co-occurrence of crtM and crtN within a single operon is a common feature in many C30 carotenoid-producing bacteria, ensuring that both the synthase and the desaturase are expressed together. However, the exact composition and arrangement of genes within these clusters can vary between different bacterial species. For example, in Planococcus maritimus, a carotenoid biosynthesis gene cluster containing homologs of crtM and multiple crtN genes has been identified, though the gene order and the presence of other accessory genes differ from the S. aureus crt operon. nih.gov The study of these gene arrangements provides insights into the evolution of carotenoid biosynthetic pathways.

Transcriptional and Post-Transcriptional Regulation of Pathway Genes

The expression of the genes involved in this compound synthesis is tightly regulated in response to various internal and external cues. This regulation occurs primarily at the transcriptional level, ensuring that carotenoid production is aligned with the physiological needs of the cell.

Environmental and Physiological Factors Influencing Gene Expression

The production of C30 carotenoids, initiated by the synthesis of this compound, is often linked to the bacterial stress response. In Staphylococcus aureus, the expression of the crtOPQMN operon is significantly influenced by the alternative transcription factor sigma B (σB). σB is a global regulator of stress responses, and its activation under conditions such as heat shock, oxidative stress, and stationary phase growth leads to the upregulation of the crt operon and subsequent carotenoid production. These pigments then help to protect the bacterial cell from oxidative damage.

Other environmental factors such as temperature and pH have also been shown to influence carotenoid production in various microorganisms, likely through their effects on the expression of biosynthetic genes like crtM and crtN. mdpi.comnih.gov For instance, optimizing temperature and pH conditions can lead to enhanced yields of C30 carotenoids in some bacterial strains. nih.gov The specific signaling pathways that connect these environmental cues to the transcriptional machinery of the carotenoid genes are an active area of research.

Regulatory Elements and Promoters Controlling Synthesis

The transcriptional control of the crt operon in Staphylococcus aureus is mediated by specific regulatory elements within its promoter region. A key feature of this regulation is the presence of a σB-dependent promoter located upstream of the crtO gene, the first gene in the operon. nih.gov This promoter contains a consensus sequence that is recognized and bound by the RNA polymerase holoenzyme containing the σB factor. nih.gov

The binding of the σB-containing RNA polymerase to this promoter initiates the transcription of the entire crtOPQMN operon, including crtM and crtN. The activity of σB itself is regulated by a complex signaling cascade involving anti-sigma factors and anti-anti-sigma factors, which respond to environmental and metabolic stresses. This allows the cell to fine-tune the production of staphyloxanthin, and therefore this compound, in response to changing conditions. While the σB-dependent promoter is a critical regulatory element, other cis-acting elements and trans-acting factors may also be involved in modulating the expression of the crt operon. nih.gov

Evolutionary Genetics of C30 Carotenoid Pathways

The C30 carotenoid pathway, which produces this compound as its initial C30 hydrocarbon backbone, is far less common in nature than the C40 pathway that is prevalent in plants and many microorganisms. nih.gov The C30 pathway is primarily found in a select group of bacteria, including species of Staphylococcus, Streptococcus, Heliobacterium, and Methylobacterium. nih.gov Evolutionary studies suggest that the C30 pathway may represent an ancestral pathway from which the more widespread C40 pathway diverged. pnas.org

Horizontal Gene Transfer and Pathway Displacements

Horizontal gene transfer (HGT) is a major force driving the evolution of microbial metabolic pathways, and the C30 carotenoid biosynthesis pathway is a prime example. nih.gov The scattered distribution of the crtM and crtN genes across different bacterial phyla, often in species that are not closely related, strongly suggests that these genes have been transferred between lineages.

The co-localization of crtM and crtN in gene clusters in many bacteria facilitates their co-transfer during HGT events. The comparable topologies of the CrtM and CrtN phylogenetic trees in Lactobacillaceae, with the exception of Fructobacillus parabroussonetiae, indicate that these two genes are often transferred together. researchgate.net This ensures that the recipient organism acquires the complete pathway for producing desaturated C30 carotenoids from farnesyl pyrophosphate.

Evidence for HGT is not limited to the C30 pathway. Broader phylogenetic studies of carotenoid biosynthesis have revealed strongly supported relationships between C40 and C50 carotenoid synthesis genes in distantly related taxa such as Actinobacteria, Archaea, and Bacteroidetes. nih.gov This discordance with established taxonomic classifications points to extensive HGT of carotenoid biosynthesis genes throughout microbial evolution. nih.gov

Pathway displacement, where a native metabolic pathway is replaced by a horizontally acquired one, may also have played a role in the evolution of C30 carotenoid synthesis. While direct evidence for the displacement of a pre-existing carotenoid pathway by the C30 pathway is not extensively documented, the acquisition of the crtMN gene cluster by a bacterium could provide a selective advantage, such as enhanced antioxidant capacity, leading to the maintenance of the new pathway.

Divergence of Biosynthetic Genes Across Prokaryotic Lineages

The genes for this compound synthesis, crtM and crtN, exhibit significant divergence across different prokaryotic lineages, reflecting their adaptation to different cellular environments and metabolic contexts.

Phylogenetic analyses suggest that the C30 carotenoid pathway, and thus the crtM and crtN genes, likely diverged earlier than the C40 pathway. pnas.org This is supported by the observation that CrtN and another C30-related enzyme, CrtP, branch closer to the deep nodes in the phylogeny of carotenoid amino oxidases. pnas.org Furthermore, laboratory evolution experiments have successfully evolved the C40 synthase CrtB from CrtM, but not the reverse, suggesting a degree of evolutionary constraint and a potential ancestral role for CrtM. nih.govpnas.org

The divergence of these genes is also evident in their substrate specificities and catalytic efficiencies. While CrtM is highly specific for the C15 precursor farnesyl pyrophosphate, some studies have shown that under certain conditions, it can produce small amounts of the C40 carotenoid phytoene (B131915) when co-expressed with a geranylgeranyl diphosphate (GGDP) synthase. uniprot.org This suggests a degree of plasticity in the active site that could have been a starting point for the evolution of C40 synthases.

In the case of CrtN, this enzyme is part of the larger CrtI family of desaturases. nih.gov The divergence within this family has led to a multitude of biochemically distinct enzymes with varying numbers of desaturation steps and different substrate specificities, highlighting the evolutionary adaptability of this enzyme family. nih.gov

The table below provides a comparative overview of key characteristics of CrtM and its C40 counterpart CrtB, illustrating their evolutionary divergence.

| Feature | Diapophytoene Synthase (CrtM) | Phytoene Synthase (CrtB) |

| Substrate | Farnesyl Pyrophosphate (FPP) | Geranylgeranyl Pyrophosphate (GGPP) |

| Product | 4,4'-Diapophytoene (C30) | Phytoene (C40) |

| Distribution | Select few bacteria | Widespread in plants and microbes |

| Evolutionary Relationship | Considered ancestral to CrtB | Diverged from a CrtM-like ancestor |

Biological Roles and Physiological Significance of 15 Cis 4,4 Diapophytoene As an Intermediate

Precursor Function in Downstream Diapocarotenoid Production

15-cis-4,4'-Diapophytoene serves as the foundational molecule in the biosynthesis of C30 carotenoids, a class of pigments found primarily in non-photosynthetic bacteria. wikipedia.org Its formation marks the first committed step in a dedicated pathway that branches from the central isoprenoid metabolism. nih.govasm.org The synthesis begins with the head-to-head condensation of two molecules of farnesyl diphosphate (B83284) (FPP), catalyzed by the enzyme 4,4'-diapophytoene synthase (CrtM), to produce 15-cis-4,4'-diapophytoene. asm.orgnih.gov This initial product is then acted upon by a series of enzymes to generate a range of diapocarotenoids.

Contribution to the Structural and Functional Diversity of C30 Carotenoids

The core structure of 15-cis-4,4'-diapophytoene is the scaffold upon which the structural diversity of C30 diapocarotenoids is built. The enzyme 4,4'-diapophytoene desaturase (CrtN) introduces a series of conjugated double bonds into the diapophytoene backbone. nih.govnih.gov This stepwise desaturation process is responsible for creating a variety of downstream intermediates, each with a progressively longer polyene chain. Key products in this cascade include all-trans-4,4'-diapophytofluene, all-trans-4,4'-diapo-zeta-carotene, and all-trans-4,4'-diaponeurosporene. nih.gov In some bacteria, the pathway can continue to form all-trans-4,4'-diapolycopene. nih.gov

This enzymatic modification is critical because the number of conjugated double bonds determines the molecule's light-absorbing properties and its antioxidant capacity. mdpi.com Further enzymatic modifications on these downstream products, such as oxidation and glycosylation, lead to the final, functional C30 carotenoids like staphyloxanthin in Staphylococcus aureus. asm.orgnih.gov Staphyloxanthin is a C51 carotenoid, but it is derived from the C30 backbone of 4,4'-diaponeurosporenoic acid. bohrium.com Thus, the initial formation of 15-cis-4,4'-diapophytoene is the starting point for a cascade that generates a wide array of C30-derived carotenoids with distinct structures and specialized biological roles. nih.govmdpi.com

Integration into Cellular Metabolic Networks

The biosynthesis of 15-cis-4,4'-diapophytoene is intrinsically linked to the broader metabolic network of the cell, specifically the universal terpenoid (or isoprenoid) pathway. asm.orgnih.gov The direct precursor, farnesyl diphosphate (FPP), is a central intermediate in cellular metabolism, synthesized from the universal C5 building blocks isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). asm.orgmdpi.com These C5 units are produced via the mevalonate (B85504) (MVA) or methylerythritol phosphate (B84403) (MEP) pathways. mdpi.com

Putative Indirect Contributions to Cellular Processes

While 15-cis-4,4'-diapophytoene is primarily an intermediate, its downstream products have significant effects on cellular physiology. These contributions are indirect, stemming from the functions of the final diapocarotenoids that are incorporated into cellular structures or act as protective agents.

Influence on Membrane Fluidity or Stability via Downstream Products (Focus on the mechanism of influence rather than compound property)

The end products derived from 15-cis-4,4'-diapophytoene, particularly the golden pigment staphyloxanthin in S. aureus, play a crucial role in modulating the biophysical properties of the cell membrane. bohrium.commbl.or.kr The mechanism of this influence is tied to the rigid, planar structure of the carotenoid molecule. When embedded within the lipid bilayer, staphyloxanthin acts as a membrane-ordering agent. bohrium.comnih.gov

Indirect Roles in Cellular Adaptation and Stress Response Through End Products (e.g., staphyloxanthin in Staphylococcus aureus virulence)

The antioxidant nature of the final diapocarotenoid products is a key factor in their contribution to cellular adaptation and stress response. wikipedia.orgnih.gov The extended system of conjugated double bonds, created through the desaturation of the initial 15-cis-4,4'-diapophytoene molecule, allows these end products to effectively quench reactive oxygen species (ROS). nih.govmdpi.com

In the pathogenic bacterium Staphylococcus aureus, this antioxidant function is a critical component of its virulence. wikipedia.orgasm.org The host immune system, particularly phagocytic cells like neutrophils, produces ROS such as hydrogen peroxide and superoxide (B77818) radicals to kill invading bacteria. nih.govnih.gov Staphyloxanthin, located in the cell membrane, acts as a protective shield, neutralizing these damaging oxidants. nih.govnih.gov This defense mechanism enhances the survival of S. aureus within the host, allowing it to evade the immune response and establish infection. wikipedia.orgmbl.or.kr Studies comparing wild-type pigmented S. aureus with non-pigmented mutants (lacking the CrtM enzyme and thus unable to produce diapocarotenoids) have shown that the pigmented strains are significantly more resistant to killing by neutrophils and oxidative stress, and are more capable of causing persistent infections. wikipedia.orgnih.gov

Table of Mentioned Compounds

| Compound Name | Abbreviation | Role/Class |

|---|---|---|

| 15-cis-4,4'-Diapophytoene | - | C30 Carotenoid Precursor |

| Farnesyl Diphosphate | FPP | Isoprenoid Precursor |

| Isopentenyl Pyrophosphate | IPP | Isoprenoid Precursor |

| Dimethylallyl Pyrophosphate | DMAPP | Isoprenoid Precursor |

| all-trans-4,4'-Diapophytofluene | - | C30 Carotenoid Intermediate |

| all-trans-4,4'-Diapo-zeta-carotene | - | C30 Carotenoid Intermediate |

| all-trans-4,4'-Diaponeurosporene | DNP | C30 Carotenoid |

| all-trans-4,4'-Diapolycopene | DLP | C30 Carotenoid |

| Staphyloxanthin | STX | C30-derived Carotenoid Pigment |

Advanced Methodological Approaches for Research on 15 Cis 4,4 Diapophytoene

Chromatographic and Spectroscopic Techniques for Pathway Elucidation and Analysis

The elucidation of the biosynthetic pathway and the detailed analysis of "15-cis-4,4'-diapophytoene" rely on a suite of sophisticated analytical techniques. These methods allow for the separation, identification, and quantification of this specific isomer, as well as the characterization of its chemical structure and metabolic origins.

High-Performance Liquid Chromatography (HPLC) for Isolation and Quantification of Isomers

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the isolation and quantification of carotenoid isomers, including this compound. The separation of cis and trans isomers is critical, as their geometric configuration can significantly influence their biological function and physical properties. scispace.comnih.gov The choice of the HPLC column is a crucial factor, with specialized columns designed to enhance the resolution between different isomers. scispace.com

Methodologies have been developed to quantify various carotenoids in diverse matrices, from fruits and vegetables to human plasma. scispace.com These methods often involve careful sample preparation to prevent isomerization induced by heat or light. scispace.com For accurate quantification, calibration curves are established using purified standards. protocols.io In the context of studying this compound, HPLC is used to separate it from other carotenoids and its other isomers produced in native organisms or heterologous systems. researchgate.net The retention time and UV/Visible absorption spectrum obtained from a photodiode array (PDA) detector are key parameters for its initial identification.

Table 1: HPLC Parameters for Carotenoid Isomer Separation

| Parameter | Description | Relevance to this compound Analysis |

| Stationary Phase (Column) | The solid support within the column that interacts with the analytes. Common types include C18 and specialized carotenoid columns. | The choice of column is critical for resolving this compound from its trans isomers and other carotenoids. scispace.com |

| Mobile Phase | The solvent system that carries the sample through the column. It can be isocratic (constant composition) or gradient (changing composition). | The solvent composition is optimized to achieve the best separation of isomers. protocols.io |

| Detector | Typically a Photodiode Array (PDA) or Diode Array Detector (DAD) that measures absorbance over a range of wavelengths. | Provides spectral information that aids in the identification of this compound based on its characteristic absorption maxima. |

| Flow Rate | The speed at which the mobile phase moves through the column. | Affects the resolution and analysis time. |

| Injection Volume | The amount of sample introduced into the HPLC system. | Must be optimized to avoid column overload and ensure accurate quantification. |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation and stereochemical confirmation of organic molecules like this compound. libretexts.orgmdpi.com While HPLC can separate isomers, NMR provides detailed information about the connectivity of atoms and their spatial arrangement. mdpi.com

For carotenoids, ¹H NMR and ¹³C NMR are the most common techniques. The chemical shifts (δ) and coupling constants (J) of the protons and carbons in the molecule provide a fingerprint of its structure. libretexts.org Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy), are particularly powerful for determining the cis or trans configuration of the double bonds. mdpi.com For instance, NOESY can identify protons that are close in space, which is a key indicator of a cis double bond. The structure of this compound, including the stereochemistry of its central double bond, can be definitively confirmed using these NMR techniques. researchgate.net

High-Resolution Mass Spectrometry (HRMS) and Isotopic Labeling for Metabolic Flux Analysis

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental composition of a molecule. nih.gov This is crucial for confirming the identity of this compound and distinguishing it from other compounds with similar retention times in chromatography. uni.lu

When combined with isotopic labeling, HRMS becomes a powerful tool for metabolic flux analysis (MFA). nih.gov In this approach, organisms are fed with substrates labeled with stable isotopes, such as ¹³C or ¹⁵N. uab.edu The incorporation of these isotopes into metabolites like this compound can be tracked over time. By analyzing the mass isotopologue distribution (MID) of the compound and its precursors, researchers can quantify the rates (fluxes) of the metabolic pathways leading to its synthesis. biorxiv.org This provides a dynamic view of how the organism produces this carotenoid under different conditions. Gas chromatography-mass spectrometry (GC-MS) is another common technique used for labeling measurements in MFA. creative-proteomics.com

Genetic Engineering and Molecular Biology Strategies

Understanding the biosynthesis of this compound at a molecular level requires the use of genetic engineering and molecular biology techniques. These approaches allow researchers to identify and characterize the genes and enzymes involved in its production.

Gene Knockout, Knock-in, and Complementation Studies in Model Organisms

Gene knockout, knock-in, and complementation studies in model organisms are fundamental for dissecting the function of specific genes in a biosynthetic pathway. numberanalytics.com Model organisms, such as Escherichia coli, yeast, or certain fungi, are often used because they are easy to manipulate genetically. nih.govmdpi.com

To study the biosynthesis of this compound, researchers can create a "knockout" mutant by deleting the gene suspected of encoding the enzyme responsible for its synthesis (e.g., a CrtM-type diapophytoene synthase). researchgate.net If the knockout mutant is no longer able to produce this compound, it provides strong evidence for the gene's function. In a complementation experiment, the deleted gene is reintroduced into the mutant. If the production of the compound is restored, it further confirms the gene's role. These studies can be challenging in non-model organisms but are becoming more feasible with the advent of CRISPR/Cas9 genome editing technologies. mdpi.com

Heterologous Expression Systems for Enzymatic Characterization and Pathway Reconstruction

Heterologous expression systems are invaluable for characterizing the function of enzymes and reconstructing biosynthetic pathways. uab.cat In this approach, a gene of interest from one organism is expressed in a different, often non-carotenogenic, host organism like E. coli. researchgate.net

For example, the gene encoding the 4,4'-diapophytoene synthase (CrtM), which is responsible for synthesizing this compound from two molecules of farnesyl diphosphate (B83284) (FPP), can be cloned and expressed in E. coli. researchgate.net The engineered E. coli cells can then be cultured, and the produced carotenoids can be extracted and analyzed using techniques like HPLC and mass spectrometry. This allows for the direct confirmation of the enzyme's function and the characterization of its product. By co-expressing multiple genes from a pathway, it is possible to reconstruct the entire biosynthetic route to more complex carotenoids, starting from this compound. uab.cat

Table 2: Common Model Organisms and Their Relevance in Carotenoid Research

| Model Organism | Key Characteristics | Application in this compound Research |

| Escherichia coli | Well-characterized genetics, rapid growth, easy to transform. | Commonly used as a heterologous host to express and characterize carotenoid biosynthesis genes, including those for this compound synthesis. researchgate.netuab.cat |

| Saccharomyces cerevisiae (Yeast) | Eukaryotic, well-established genetic tools, contains isoprenoid precursors. | Used for heterologous expression and pathway engineering to produce carotenoids. |

| Caenorhabditis elegans | Transparent nematode, well-defined cell lineage, amenable to genetic screens. | Can be used to study the biological effects of carotenoids through feeding experiments. nih.gov |

| Danio rerio (Zebrafish) | Vertebrate, transparent embryos, rapid development. | Useful for studying the in vivo effects and metabolism of carotenoids during development. mdpi.com |

Site-Directed Mutagenesis for Enzyme Structure-Function Relationships

Site-directed mutagenesis is a powerful molecular biology technique used to make specific and intentional changes to the DNA sequence of a gene and, consequently, to the protein it encodes. This method is instrumental in studying the structure-function relationships of enzymes involved in the biosynthesis of this compound, such as diapophytoene synthase (CrtM) and diapophytoene desaturase (CrtN). By altering specific amino acid residues within these enzymes, researchers can investigate their roles in catalysis, substrate specificity, and product formation. semanticscholar.orgplos.org

In the context of diapocarotenoid biosynthesis, site-directed mutagenesis has been employed to probe the active sites of enzymes and identify key residues that determine the length of the carotenoid carbon backbone. For instance, studies on the C30 carotenoid synthase CrtM from Staphylococcus aureus have utilized this technique to alter its substrate specificity. researchgate.net By creating specific mutations, researchers were able to confer C40 synthase activity to an enzyme that naturally produces the C30 backbone of diapophytoene. researchgate.net Further mutagenesis studies identified additional amino acid substitutions that could restore the original C30 synthase function, providing valuable insights into the molecular determinants of product size. researchgate.netacs.org

One notable study performed saturation mutagenesis at key positions (F26, W38, and E180) of the S. aureus CrtM enzyme. nih.gov This systematic substitution of amino acids revealed that mutations at these sites could switch the enzyme's specificity from producing C30 diapophytoene to synthesizing C40 phytoene (B131915). nih.gov This demonstrates that the enzyme's product specificity is controlled at the rearrangement step of the reaction. nih.gov These findings have not only illuminated the structure-function relationships within CrtM but have also enabled the engineering of novel synthases capable of producing non-natural C45 and C50 carotenoids. nih.govmit.edu

A colorimetric screening assay has been developed to facilitate high-throughput screening of terpene synthase activities, including those involved in diapophytoene synthesis. semanticscholar.orgplos.org This method relies on the competition for the precursor molecule farnesyl diphosphate (FPP) between the target synthase and a carotenoid biosynthetic pathway that produces a colored product. plos.org The activity of the terpene synthase can be scored by the loss of color, enabling rapid screening of mutant libraries generated by techniques like site-directed mutagenesis. semanticscholar.orgplos.org

Table 1: Examples of Site-Directed Mutagenesis Studies on Diapophytoene Biosynthetic Enzymes

| Enzyme | Organism | Mutated Residue(s) | Observed Effect | Reference(s) |

| CrtM (Diapophytoene Synthase) | Staphylococcus aureus | F26A, W38A | Conferred C40 synthase activity | researchgate.net |

| CrtM (Diapophytoene Synthase) | Staphylococcus aureus | H12A, D27A, I240F | Restored C30 synthase activity in a C40-specialist variant | researchgate.netacs.org |

| CrtM (Diapophytoene Synthase) | Staphylococcus aureus | F26X, W38X, E180X | Altered product specificity from C30 to C40 | nih.gov |

| CrtM (Diapophytoene Synthase) | Staphylococcus aureus | W38C, E180G | Conferred C40 synthase function | oup.com |

Computational Biology and Bioinformatics in Diapocarotenoid Research

Genome Mining for Novel Biosynthetic Genes and Pathways

Genome mining is a computational approach that involves searching through the vast amount of genomic data to identify novel genes and biosynthetic gene clusters (BGCs) responsible for the production of natural products, including diapocarotenoids. mdpi.comsemanticscholar.org This strategy has proven to be highly effective in discovering new enzymes and pathways involved in the biosynthesis of this compound and its derivatives. mdpi.comsemanticscholar.orgnih.gov

The biosynthesis of C30 carotenoids like this compound is known to occur in some non-photosynthetic bacteria. researchgate.net Genome mining efforts have been crucial in identifying the key enzymes, diapophytoene synthase (CrtM) and diapophytoene desaturase (CrtN), in various bacterial species. researchgate.netresearchgate.net For example, a genome mining approach successfully identified two missing enzymes, a 4,4'-diaponeurosporene (B1234425) oxidase (CrtP) and an aldehyde dehydrogenase (AldH), in the glycosyl-4,4'-diaponeurosporen-4'-ol-4-oic acid biosynthetic pathway of Planococcus faecalis. mdpi.comsemanticscholar.org These genes were found to be located remotely from the main carotenoid gene cluster, highlighting the power of genome-wide searches. mdpi.comsemanticscholar.org

In another study, genome sequencing and subsequent bioinformatic analysis of Planococcus sp. CP5-4 led to the identification of a C30-carotenoid biosynthetic gene cluster. nih.gov This analysis revealed eight open reading frames (ORFs) predicted to be involved in carotenoid biosynthesis, with six of them forming a 7876 bp cluster. nih.gov This discovery, combined with the analysis of pigment mutants, allowed for the elucidation of the biosynthetic pathway leading to a novel glucosylated C30-carotenoid fatty acid ester. nih.gov

Furthermore, large-scale screening of thousands of bacterial genomes has revealed the distribution of crtM and crtN genes across different genera, suggesting instances of horizontal gene transfer. researchgate.net This type of analysis provides insights into the evolutionary history and ecological significance of diapocarotenoid production in bacteria. researchgate.net

Protein Homology Modeling for Enzyme Function Prediction

Protein homology modeling, also known as comparative modeling, is a computational technique used to predict the three-dimensional structure of a protein based on its amino acid sequence and its similarity to a protein with a known structure (the template). This method is particularly valuable when experimental structures from techniques like X-ray crystallography or NMR spectroscopy are unavailable. For enzymes involved in the biosynthesis of this compound, homology modeling can provide crucial insights into their catalytic mechanisms and substrate binding sites.

The enzymes diapophytoene synthase (CrtM) and diapophytoene desaturase (CrtN) are central to the production of this compound. nih.govwikipedia.org Homology models of these enzymes can be built using the known structures of related enzymes, such as squalene (B77637) synthase and phytoene synthase for CrtM, and other carotenoid desaturases for CrtN. nih.govasm.org Analysis of the deduced amino acid sequence of CrtM from Staphylococcus aureus revealed similarities to squalene and phytoene synthases in three domains. nih.govasm.org Similarly, the N-terminus of CrtN was found to contain a classical FAD/NAD(P)-binding domain, a feature common to many oxidoreductases. nih.govasm.org

By examining the predicted 3D structure from homology models, researchers can identify key amino acid residues in the active site. This information can then guide site-directed mutagenesis experiments to validate the functional role of these residues. For instance, a study on S. aureus CrtM identified mutations (F26A and W38A) that shifted the enzyme's specificity from C30 to C40 carotenoid synthesis. researchgate.net While this study primarily used directed evolution and mutagenesis, homology modeling could be used to rationalize these findings by visualizing how these mutations alter the size and shape of the active site pocket.

The predictive power of homology modeling allows for the functional annotation of newly discovered genes from genome mining efforts. When a new gene sequence shows homology to known diapophytoene synthases or desaturases, a model can be generated to predict its function with a higher degree of confidence. nih.gov

Metabolic Network Reconstruction and Flux Balance Analysis

Metabolic network reconstruction is the process of assembling all known metabolic reactions of an organism into a comprehensive, mathematically structured model. nih.govucsd.eduwikipedia.org These genome-scale metabolic models (GEMs) provide a systems-level view of an organism's metabolism and can be used to predict metabolic fluxes under different conditions. frontiersin.org Flux Balance Analysis (FBA) is a mathematical technique used to simulate the flow of metabolites through the reconstructed network, often with the goal of maximizing a specific biological objective, such as biomass production or the synthesis of a particular compound. nih.govnilssonlab.seprinciplescellphysiology.org

In the context of diapocarotenoid research, metabolic network reconstruction and FBA can be powerful tools for understanding and engineering the production of this compound. By integrating the diapocarotenoid biosynthetic pathway into a GEM of a producing organism, researchers can simulate how changes in nutrient availability or genetic modifications affect the production of this compound. frontiersin.org

The process begins with the detailed annotation of the organism's genome to identify all metabolic enzymes. ucsd.edu This information is then used to build a stoichiometric model that represents the mass balance of all metabolites in the network. nih.gov The biomass composition of the organism is also a critical component of the model, as it defines the metabolic demands for growth. frontiersin.org

FBA can then be applied to predict the optimal distribution of metabolic fluxes that leads to the maximum production of this compound. nih.gov This can help identify potential bottlenecks in the pathway and suggest gene targets for overexpression or knockout to improve yields. For example, FBA might predict that increasing the flux towards the precursor farnesyl diphosphate (FPP) is crucial for enhancing diapophytoene synthesis.

Furthermore, advanced FBA techniques, such as Constrained Allocation Flux Balance Analysis (CAFBA), can incorporate additional constraints, like proteomic data, to provide more accurate predictions of metabolic states. plos.org While direct applications of FBA to optimize this compound production are still emerging, the principles have been widely applied to other microbial production systems and hold significant promise for diapocarotenoid metabolic engineering. plos.org

Future Research Trajectories and Unanswered Questions

Discovery of Novel Enzymes and Regulatory Mechanisms in C30 Carotenogenesis

The biosynthesis of 15-cis-4,4'-diapophytoene is a critical control point in the C30 carotenoid pathway, yet our knowledge of the enzymatic machinery and its regulation is far from complete. Future research must focus on identifying new enzymes and elucidating the complex mechanisms that govern this pathway.

A primary research avenue is the continued discovery of enzymatic diversity. The canonical pathway involves 4,4'-diapophytoene synthase (CrtM) and 4,4'-diapophytoene desaturase (CrtN). nih.govnih.gov However, recent discoveries have unveiled an alternative "squalene route" to C30 carotenoids in some bacteria, which utilizes squalene (B77637) as a precursor instead of relying solely on CrtM. nih.gov This suggests that other enzyme systems, potentially involving squalene synthases (Sqs) or hopanoid synthesis enzymes (HpnCDE) followed by specialized amino oxidases, are yet to be characterized. nih.govresearchgate.net Prospecting diverse bacterial genomes for novel synthases and desaturases will likely expand the known enzymatic toolkit for C30 carotenoid production.

Beyond enzyme discovery, the transcriptional regulation of C30 carotenogenesis remains a significant knowledge gap. While regulatory networks for C40 carotenoid pathways in plants are well-studied, involving transcription factors like PIF1 and HY5, the specific regulators of crtM and crtN in bacteria are largely unknown. frontiersin.orgnih.gov Future studies should aim to identify the specific repressors, activators, and enhancer elements that control the expression of these genes. Research should investigate how environmental stimuli such as light, oxidative stress, and nutrient availability are translated into regulatory signals that modulate the metabolic flux towards this compound. nih.gov Identifying these regulatory components is crucial for understanding how bacteria control the production of these compounds and for developing advanced metabolic engineering strategies. nih.govkhanacademy.org

| Research Focus Area | Key Objectives | Potential Impact |

| Enzyme Discovery | - Identify novel C30 synthases and desaturases. - Characterize alternative biosynthetic routes (e.g., squalene-based). nih.gov | Expands the biocatalytic toolbox for synthetic biology and provides new targets for metabolic engineering. |

| Regulatory Mechanisms | - Identify transcription factors controlling crtM and crtN genes. - Elucidate signaling pathways responding to environmental cues. | Enables precise control of C30 carotenoid production and reveals new insights into bacterial adaptation. |

Elucidation of Complete Metabolic Fates and Degradation Pathways of this compound

Once synthesized, the metabolic fate of this compound is not limited to its conversion into downstream carotenoids. Like other carotenoids, it is subject to degradation, yet the specific pathways and resulting products are poorly understood. This area represents a critical frontier for research.

Future investigations should focus on identifying the specific enzymes responsible for the catabolism of this compound. In C40 pathways, Carotenoid Cleavage Dioxygenases (CCDs) are known to oxidatively cleave carotenoids to produce bioactive apocarotenoids. nih.govresearchgate.net A key unanswered question is whether analogous enzymes exist that specifically target the C30 backbone of this compound or its derivatives. Identifying and characterizing these C30-specific CCDs would reveal novel metabolic pathways and potentially new classes of signaling molecules or aroma compounds. nih.gov

In addition to enzymatic processes, non-enzymatic degradation due to factors like heat, light, and reactive oxygen species (ROS) is a likely fate for this polyene compound. researchgate.netwecmelive.com The conjugated double bond system that gives carotenoids their antioxidant properties also makes them susceptible to oxidation. wecmelive.comnih.gov Systematic studies are needed to characterize the breakdown products of this compound under various oxidative stress conditions. Understanding these degradation pathways is essential for a complete picture of its metabolic lifecycle and for assessing the stability of C30 carotenoids in different applications.

Comprehensive In Vivo Functional Characterization Beyond its Intermediate Role

The primary established function of this compound is as a metabolic intermediate. However, it is plausible that the molecule itself, or its immediate derivatives, possesses biological functions beyond this role. A comprehensive in vivo characterization is necessary to explore these possibilities.

A promising area of research is the investigation of its antioxidant properties. Downstream C30 carotenoids have demonstrated significant antioxidant activity, comparable to or even greater than some C40 counterparts. researchgate.netresearchgate.net Future studies should directly assess the capacity of this compound to quench singlet oxygen and scavenge free radicals. researchgate.netnih.gov This could be achieved by developing mutant bacterial strains that accumulate this specific intermediate, allowing for direct testing of their resistance to oxidative stress compared to wild-type and non-carotenogenic strains.

Furthermore, the physical interaction of this compound with cellular membranes warrants investigation. Like other carotenoids, its lipophilic nature suggests it would localize to the cell membrane, where it could influence properties such as fluidity and permeability. Exploring these structure-function relationships could reveal roles in maintaining membrane integrity under stress conditions. Uncovering such functions would elevate this compound from a simple metabolic precursor to a multifunctional molecule.

Development of Advanced Spatiotemporal Analytical Techniques for Live Cell Studies

Understanding the dynamic processes of biosynthesis, trafficking, and degradation of this compound within a living cell requires sophisticated analytical techniques. As a transient intermediate, its detection and localization present a significant challenge, necessitating the development of more sensitive and specific methods.

Future efforts should focus on adapting and refining advanced imaging techniques for real-time analysis in bacterial cells. imperial.ac.ukelifesciences.org Confocal Raman microscopy, a powerful non-invasive technique, has been successfully used to visualize the distribution of C40 carotenoids in various cells. researchgate.netnih.govfrontiersin.org Developing this technique for C30 carotenoids could provide invaluable information on the subcellular localization of this compound. researchgate.net This would help determine if biosynthesis occurs in specific membrane microdomains or in association with enzyme complexes. nih.gov

Moreover, enhancing chromatographic methods is crucial for accurate quantification. The use of C30 columns in High-Performance Liquid Chromatography (HPLC) has improved the separation of various carotenoid isomers. hplc.euconicet.gov.arnih.gov Further development of these methods, coupled with mass spectrometry, will be essential for resolving the complex mixture of C30 intermediates and their degradation products from cell extracts. researchgate.netnih.gov The ultimate goal is to create a suite of analytical tools that can track the metabolic flux through this compound in response to cellular changes, providing a dynamic view of its role in the cell.

Integration of this compound Metabolism into Systems Biology Models for Holistic Understanding

To achieve a comprehensive understanding of this compound's role, its metabolism must be viewed within the broader context of the cell's entire metabolic network. A systems biology approach, integrating multi-omics data into predictive models, represents the future of this research field. frontiersin.org

The development of a robust systems biology model for C30 carotenogenesis is a key long-term objective. This would involve integrating genomic data with transcriptomic, proteomic, and metabolomic profiles of C30-producing bacteria under various conditions. mdpi.comresearchgate.net Such a model would map the flow of carbon from central metabolism through the universal isoprenoid precursor pathways (e.g., the MEP pathway in most bacteria) to the synthesis of this compound and its subsequent conversion. nih.govportlandpress.comsemanticscholar.orgpnas.org

This holistic model would serve multiple purposes. It could predict metabolic bottlenecks in the pathway, identify key regulatory nodes for targeted genetic engineering, and simulate the effects of environmental perturbations on C30 carotenoid production. frontiersin.orgnih.gov By connecting the biosynthesis of this compound to other essential cellular processes, from energy metabolism to stress response, a systems-level understanding will provide a complete picture of its biological significance.

常见问题

Q. What is the enzymatic pathway for synthesizing 15-cis-4,4'-diapophytoene, and which genes/enzymes are critical?

The biosynthesis of 15-cis-4,4'-diapophytoene begins with two molecules of farnesyl diphosphate (FPP) condensed by diapophytoene synthase (CrtM). This enzyme is encoded by the crtM gene, as demonstrated in heterologous systems like recombinant E. coli . Notably, crtM homologs from Lactobacillus plantarum are functional, while those from Eubacterium limosum and Leuconostoc mesenteroides lack activity in converting geranylgeranyl diphosphate (GGPP) to phytoene derivatives . Subsequent desaturation steps involve diapophytoene desaturase (CrtN), which catalyzes dehydrogenation to form intermediates like 4,4'-diaponeurosporene .

Q. How can researchers validate the structure of this compound and its derivatives?

Structural validation relies on nuclear magnetic resonance (NMR) and mass spectrometry. For example, Misawa et al. (2024) confirmed the cis-configuration of 15-cis-4,4'-diapophytoene using NMR after heterologous production in E. coli . Chromatographic separation (e.g., HPLC) coupled with UV-Vis spectroscopy is also critical for identifying carotenoid-specific absorption spectra .

Q. What heterologous systems are effective for producing this compound?

Recombinant E. coli strains expressing crtM from Staphylococcus aureus or Planococcus spp. are widely used. The crtM gene must be co-expressed with upstream pathways (e.g., FPP synthesis genes) to ensure substrate availability. However, enzyme promiscuity varies; L. plantarum CrtM is functional in E. coli, while homologs from other species are inactive .

Advanced Research Questions

Q. How do discrepancies between in vitro and in vivo activities of CrtN affect pathway engineering?

CrtN from Staphylococcus aureus produces 4,4'-diaponeurosporene in vivo but can synthesize 4,4'-diapolycopene in vitro under optimized conditions . This suggests post-translational regulation or substrate limitations in vivo. Researchers should conduct in vitro assays with purified enzymes and varied cofactors (e.g., FAD) to reconcile these differences. Site-directed mutagenesis of CrtN active sites could further elucidate mechanistic constraints .

Q. What strategies address low yields of this compound in heterologous systems?

Key approaches include:

- Substrate engineering : Overexpression of FPP synthase (ispA) to boost precursor pools .

- Enzyme optimization : Screening for hyperactive crtM variants via directed evolution.

- Operon design : Clustering crtM, crtN, and downstream genes (e.g., crtNa, cruF) into a single operon, as seen in Exiguobacterium spp., to enhance pathway efficiency .

Q. How can researchers resolve contradictions in gene annotations for diapophytoene-related enzymes?

Misannotation of crtM as "phytoene synthase" (typically a C40 carotenoid enzyme) is common. Phylogenetic analysis and functional assays are essential. For example, Exiguobacterium spp. possess crtM and crtN genes annotated as phytoene synthase/desaturase but confirmed via knockouts to produce C30 carotenoids . Cross-referencing enzyme activity with genomic context (e.g., operon structure) improves annotation accuracy.

Q. What methodologies identify inhibitors of diapophytoene desaturase (CrtN) for therapeutic applications?

High-throughput screening of small-molecule libraries against recombinant CrtN can identify inhibitors. For instance, piperonyl derivatives and benzocycloalkanes inhibit CrtN in S. aureus, reducing virulence without affecting bacterial growth . Structural studies (e.g., X-ray crystallography) of inhibitor-CrtN complexes guide lead optimization .

Data Contradictions and Methodological Challenges

Q. Why do some studies report incomplete desaturation of this compound in vivo?

In S. aureus, CrtN stops at 4,4'-diaponeurosporene in vivo due to substrate channeling or redox limitations, whereas in vitro assays with excess FAD enable full desaturation to diapolycopene . Researchers should compare intracellular cofactor concentrations (e.g., FAD/NADH ratios) across systems to identify bottlenecks.

Q. How can conflicting NMR and chromatographic data for this compound derivatives be resolved?

Isomerization during extraction/purification may alter the cis configuration. Use anaerobic conditions and antioxidants (e.g., BHT) during sample preparation. Confirm stability via time-course NMR analyses .

Research Design Considerations

What criteria define a robust research question for studying this compound?

Effective questions should:

- Be specific (e.g., "How does FAD availability modulate CrtN desaturation steps?").

- Integrate multi-omics data (genomic, proteomic, metabolomic) to address pathway complexity.

- Align with IUBMB enzyme nomenclature to avoid misannotation .

- Prioritize methodological transparency , as outlined in academic guidelines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。